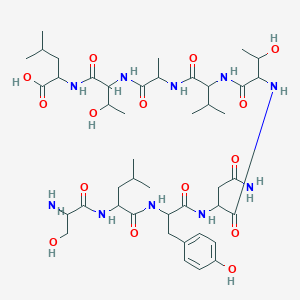
104041-80-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 104041-80-7 is known as Calmodulin Binding Peptide 1. This peptide is derived from smooth muscle myosin light-chain kinase and has a high affinity for calmodulin, a calcium-binding messenger protein. Calmodulin Binding Peptide 1 is known for its ability to strongly inhibit inositol trisphosphate-induced calcium release, making it a significant tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calmodulin Binding Peptide 1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of Calmodulin Binding Peptide 1 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography is employed for purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Calmodulin Binding Peptide 1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Scientific Research Applications
Calmodulin Binding Peptide 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving calmodulin.
Biology: Helps in understanding calcium signaling pathways and the role of calmodulin in various cellular processes.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Mechanism of Action
Calmodulin Binding Peptide 1 exerts its effects by binding to calmodulin with high affinity. This binding inhibits the interaction of calmodulin with its target proteins, such as myosin light-chain kinase. By preventing calmodulin from activating these proteins, the peptide effectively modulates calcium signaling pathways. The inhibition of inositol trisphosphate-induced calcium release is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Calmodulin Binding Peptide 2: Another peptide with high affinity for calmodulin but with a different sequence and binding properties.
Calmodulin Antagonists: Small molecules that inhibit calmodulin function but differ in structure and specificity.
Uniqueness: Calmodulin Binding Peptide 1 is unique due to its high affinity and specificity for calmodulin, derived from smooth muscle myosin light-chain kinase. Its ability to strongly inhibit inositol trisphosphate-induced calcium release sets it apart from other calmodulin-binding peptides and antagonists.
Properties
CAS No. |
104041-80-7 |
|---|---|
Molecular Formula |
C₂₃₁H₃₇₃N₆₉O₇₀S₂ |
Molecular Weight |
5301.10 |
sequence |
One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







